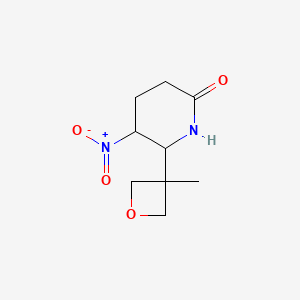

6-(3-Methyloxetan-3-yl)-5-nitropiperidin-2-one

Description

6-(3-Methyloxetan-3-yl)-5-nitropiperidin-2-one (CAS: 1803604-61-6) is a bicyclic lactam featuring a piperidin-2-one core substituted with a nitro group at position 5 and a 3-methyloxetan-3-yl group at position 6. The oxetane moiety, a four-membered oxygen-containing heterocycle, is notable for its compact, polar structure, which often enhances solubility and metabolic stability in medicinal chemistry contexts . Commercial availability is confirmed via three suppliers, reflecting its relevance in research .

Properties

IUPAC Name |

6-(3-methyloxetan-3-yl)-5-nitropiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-9(4-15-5-9)8-6(11(13)14)2-3-7(12)10-8/h6,8H,2-5H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPJCXNOXJCMGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C2C(CCC(=O)N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801235921 | |

| Record name | 2-Piperidinone, 6-(3-methyl-3-oxetanyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803604-61-6 | |

| Record name | 2-Piperidinone, 6-(3-methyl-3-oxetanyl)-5-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803604-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinone, 6-(3-methyl-3-oxetanyl)-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801235921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methyloxetan-3-yl)-5-nitropiperidin-2-one typically involves multiple steps, starting with the formation of the piperidinone ring followed by the introduction of the nitro group and the methyloxetane moiety. Common synthetic routes include:

Nitration Reaction: The piperidinone ring is nitrated using nitric acid to introduce the nitro group.

Methyloxetane Introduction: The methyloxetane moiety is introduced through a substitution reaction involving 3-methyl-3-oxetanemethanol.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled reaction conditions to ensure consistency and yield. The process involves careful monitoring of temperature, pressure, and reagent concentrations to optimize the reaction.

Chemical Reactions Analysis

Types of Reactions: 6-(3-Methyloxetan-3-yl)-5-nitropiperidin-2-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.

Substitution Reactions: The compound can undergo substitution reactions at various positions on the piperidinone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.

Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Nitroso Derivatives: Formed through the oxidation of the nitro group.

Amine Derivatives: Resulting from the reduction of the nitro group.

Substituted Derivatives: Depending on the substitution reaction, different functional groups can be introduced.

Scientific Research Applications

Chemistry: In chemistry, 6-(3-Methyloxetan-3-yl)-5-nitropiperidin-2-one is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a precursor for bioactive molecules or as a tool in studying biological pathways.

Medicine: The compound has shown promise in medicinal chemistry, where it could be used to develop new pharmaceuticals. Its structural features make it suitable for designing drugs targeting specific biological targets.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its versatility allows for its incorporation into various industrial processes.

Mechanism of Action

The mechanism by which 6-(3-Methyloxetan-3-yl)-5-nitropiperidin-2-one exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 6-(3-Methyloxetan-3-yl)-5-nitropiperidin-2-one share the 5-nitropiperidin-2-one core but differ in the substituent at position 6. Below is a comparative analysis based on substituent properties, commercial availability, and inferred physicochemical characteristics:

Table 1: Structural and Commercial Comparison of 5-Nitropiperidin-2-one Derivatives

Key Observations:

Substituent Diversity: Oxetane vs. Aromatic Groups: The oxetane in the primary compound provides a balance between polarity and steric bulk compared to aromatic substituents (e.g., furan, phenyl), which may prioritize lipophilicity .

Commercial Availability: The primary compound (3 suppliers) and the bicycloheptene analog (3 suppliers) are more readily accessible than the furan- or dimethoxyphenyl-substituted derivatives (2 suppliers each) .

Inferred Physicochemical Properties :

- Solubility : Oxetane and imidazole substituents likely enhance aqueous solubility compared to phenyl or bicyclic groups.

- logP Trends : Lipophilic substituents (e.g., 4-methylphenyl) may increase logP, whereas polar groups (oxetane, imidazole) decrease it.

Research Implications:

While direct comparative pharmacological or synthetic data are absent in the provided evidence, structural variations suggest distinct research applications:

- Oxetane-containing analogs may be prioritized for pharmacokinetic optimization.

- Aromatic derivatives (furan, phenyl) could serve as leads for targeting hydrophobic binding pockets.

- Bicyclic analogs might be explored for conformational restriction in drug design .

Biological Activity

The compound 6-(3-Methyloxetan-3-yl)-5-nitropiperidin-2-one (CAS No: 1803604-61-6) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may act as a positive allosteric modulator for certain G protein-coupled receptors (GPCRs), which play crucial roles in neurotransmission and other physiological processes.

Pharmacological Studies

- Antinociceptive Activity : Research indicates that compounds similar to this compound exhibit significant antinociceptive effects in animal models. For instance, studies have shown that piperidine derivatives can reduce pain responses in inflammatory pain models.

- Neuroprotective Effects : The compound's ability to penetrate the blood-brain barrier suggests potential neuroprotective properties. In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress-induced apoptosis.

- Antimicrobial Activity : Some derivatives of piperidine compounds have shown antimicrobial activity against various bacterial strains, indicating a broad spectrum of biological activity.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antinociceptive | Significant reduction in pain responses | |

| Neuroprotective | Protection against oxidative stress | |

| Antimicrobial | Activity against Gram-positive bacteria |

Case Study: Neuroprotective Effects

In a study assessing the neuroprotective effects of piperidine derivatives, including this compound, researchers treated neuronal cultures with the compound under oxidative stress conditions. The results indicated a reduction in cell death and preservation of neuronal function, highlighting its potential for treating neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.